![molecular formula C18H23N6O8P B12829066 N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate is a C-glycosyl compound that plays a significant role in various biochemical processes. This compound is involved in the biosynthesis of tetrahydromethanopterin, an essential cofactor in methanogenic archaea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate involves the reaction between (7,8-dihydropterin-6-yl)methyl diphosphate and 4-(beta-D-ribofuranosyl)aniline 5’-phosphate. The reaction is catalyzed by the enzyme 7,8-dihydropterin-6-yl-methyl-4-(beta-D-ribofuranosyl)aminobenzene 5’-phosphate synthase .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in biochemical research. the enzymatic synthesis method mentioned above can be scaled up for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate primarily undergoes substitution reactions. The enzyme-catalyzed reaction involves the substitution of diphosphate with the ribofuranosyl aniline phosphate .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include (7,8-dihydropterin-6-yl)methyl diphosphate and 4-(beta-D-ribofuranosyl)aniline 5’-phosphate. The reaction conditions typically involve the presence of the specific enzyme mentioned earlier .
Major Products
The major product formed from this reaction is N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate, along with diphosphate as a byproduct .
Aplicaciones Científicas De Investigación
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate has several scientific research applications:
Chemistry: It is used in the study of enzyme-catalyzed reactions and the biosynthesis of complex molecules.
Biology: The compound is crucial in understanding the metabolic pathways in methanogenic archaea.
Medicine: Research involving this compound can provide insights into the development of antibiotics targeting methanogenic archaea.
Mecanismo De Acción
The mechanism of action of N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate involves its role as a substrate in the biosynthesis of tetrahydromethanopterin. The enzyme 7,8-dihydropterin-6-yl-methyl-4-(beta-D-ribofuranosyl)aminobenzene 5’-phosphate synthase catalyzes the reaction, facilitating the transfer of the ribofuranosyl aniline phosphate group to the dihydropterin moiety .
Comparación Con Compuestos Similares
Similar Compounds
Dihydropteroate: Another compound involved in the biosynthesis of folate derivatives.
Tetrahydrofolate: A related compound that serves as a cofactor in various enzymatic reactions.
Uniqueness
N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5’-phosphate is unique due to its specific role in the biosynthesis of tetrahydromethanopterin, which is not found in many other biochemical pathways .
Propiedades
Fórmula molecular |
C18H23N6O8P |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S)-5-[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]phenyl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H23N6O8P/c19-18-23-16-12(17(27)24-18)22-10(6-21-16)5-20-9-3-1-8(2-4-9)15-14(26)13(25)11(32-15)7-31-33(28,29)30/h1-4,11,13-15,20,25-26H,5-7H2,(H2,28,29,30)(H4,19,21,23,24,27)/t11-,13-,14-,15+/m1/s1 |
Clave InChI |
VNLUYZYZRAWLHI-NGFQHRJXSA-N |
SMILES isomérico |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O |
SMILES canónico |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C4C(C(C(O4)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


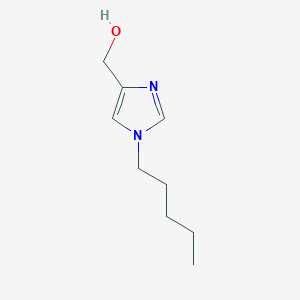

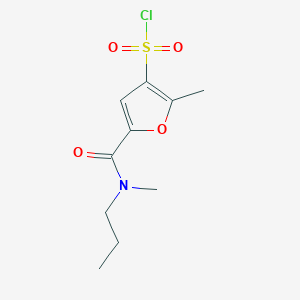
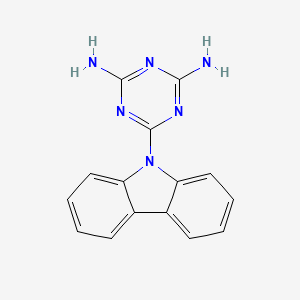
![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
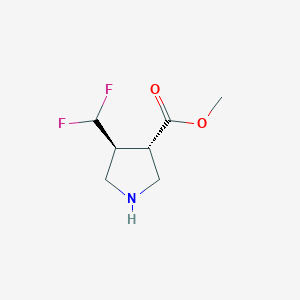
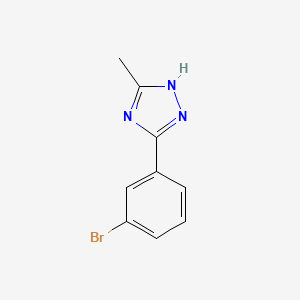
![Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)

![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
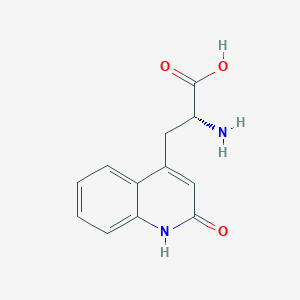
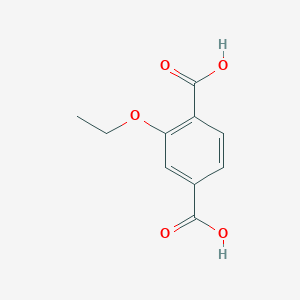
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)

